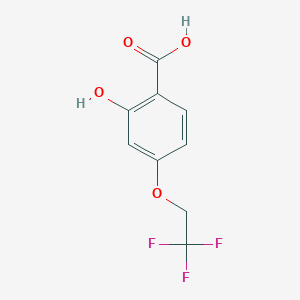![molecular formula C18H30O4 B12542018 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid CAS No. 868364-08-3](/img/structure/B12542018.png)
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid is a complex organic compound with the molecular formula C18H30O4 and a molecular weight of 310.428 g/mol . This compound is characterized by the presence of oxirane (epoxide) rings and a long aliphatic chain with a double bond, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid typically involves the epoxidation of unsaturated fatty acids or their derivatives. One common method is the epoxidation of 9-undecenoic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective epoxidation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods, such as the use of hydrogen peroxide and formic acid as the epoxidizing agents. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxide rings.
Saturated acids: Resulting from the reduction of the double bond.
Functionalized derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid involves the reactivity of its epoxide rings. These rings can interact with various molecular targets, including enzymes and nucleic acids, leading to the formation of covalent bonds and subsequent biological effects. The compound’s ability to undergo nucleophilic attack makes it a versatile agent in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Undecenoic acid: A precursor in the synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid.
Epoxidized fatty acids: Similar in structure but may have different chain lengths and degrees of unsaturation.
Glycerol tris(8-[3-({3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl}methyl)oxiran-2-yl]octanoate): A compound with multiple epoxide rings and similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with two epoxide rings. This combination provides a balance of hydrophobic and reactive properties, making it suitable for diverse applications in chemistry, biology, and industry .
Propiedades
Número CAS |
868364-08-3 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
11-[3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-16(21-14)13-17-15(22-17)11-9-7-5-3-4-6-8-10-12-18(19)20/h7,9,14-17H,2-6,8,10-13H2,1H3,(H,19,20) |
Clave InChI |
YGVOVNRRWKWPDO-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(O1)CC2C(O2)CC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


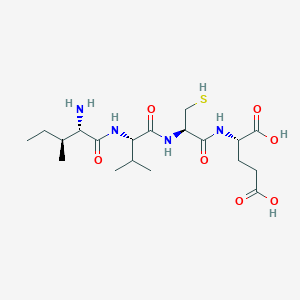
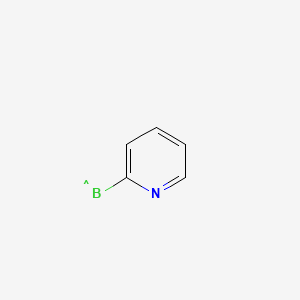

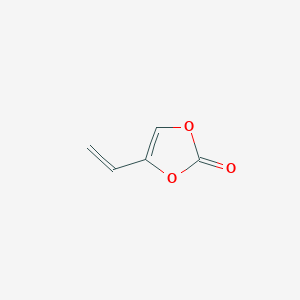
-lambda~5~-phosphane](/img/structure/B12541958.png)
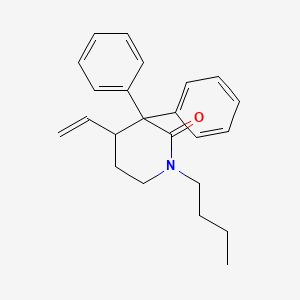
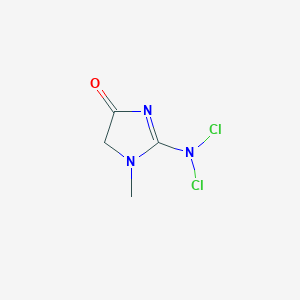
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

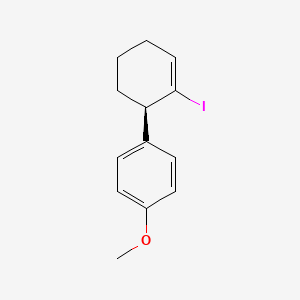
![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
